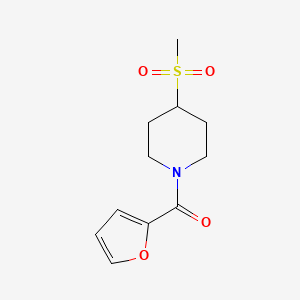

Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Molecular Structure Analysis

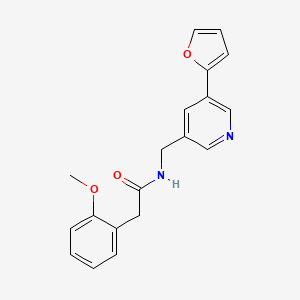

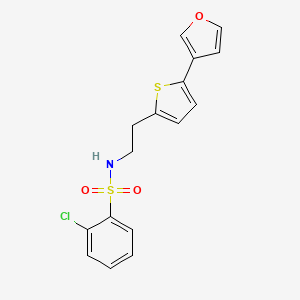

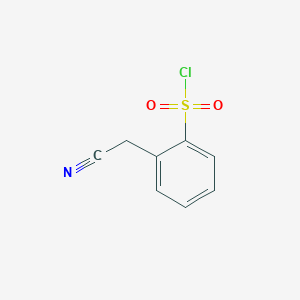

The molecular formula of “Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone” is C10H13NO2 . It contains a furan ring and a piperidine ring, both of which are five-membered rings. The furan ring contains an oxygen atom, while the piperidine ring contains a nitrogen atom.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, similar compounds have shown promising results in various chemical reactions. For example, halogen-substituted derivatives have shown protein tyrosine kinase (PTK) inhibitory activity .Scientific Research Applications

Corrosion Inhibition

One notable application of related furan derivatives is in the prevention of corrosion on mild steel in acidic mediums. A study synthesized a novel organic compound, showing significant inhibition efficiency against mild steel corrosion. This inhibitor was found to be effective across different temperatures in acidic conditions, acting as a mixed type inhibitor. The efficacy of this compound was validated through weight loss method, electrochemical analysis, and SEM imaging, indicating its potential as a corrosion inhibitor in industrial applications (Singaravelu & Bhadusha, 2022).

Synthesis of Furans and Cyclopentenones

Furan derivatives have been utilized in the synthesis of other complex organic compounds, such as furans and cyclopentenones. For instance, the reagent 2,3-Dibromo-1-(Phenylsulfonyl)-1-Propene has been employed for generating 2-methyl-4-[(phenyl-sulfonyl)methyl]furan and 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one, highlighting the versatility of furan derivatives in synthetic organic chemistry (Watterson et al., 2003).

Antimicrobial Activity

A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic strains, suggesting furan derivatives could serve as bases for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Polymerization and Catalytic Processes

Furan derivatives have been researched for their roles in polymerization processes and catalytic conversions. For example, furan-2,5-dicarboxylic acid (FDCA) is a biobased platform chemical for producing polymers, and studies have explored the synthesis of FDCA from 5-hydroxymethylfurfural (HMF) via enzymatic processes, demonstrating the potential of furan derivatives in sustainable chemistry and material science applications (Dijkman, Groothuis & Fraaije, 2014).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Similar compounds have been shown to have antiviral activity, suggesting that they may interact with viral replication pathways .

Result of Action

Similar compounds have been shown to have antiviral activity, suggesting that they may inhibit viral replication at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

It is known that furan derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Some furan derivatives have shown notable cytotoxicity in certain cell lines , suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

furan-2-yl-(4-methylsulfonylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(14,15)9-4-6-12(7-5-9)11(13)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXCSTWTALBEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)

![Tris[2-(2,2,2-trifluoroethoxy)ethyl] phosphate](/img/structure/B2435019.png)

![2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2435020.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)

![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2435028.png)

![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2435032.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2435039.png)